molecular formula C18H30O5 B2545304 O-Methyldihydrobotrydial CAS No. 117134-21-1

O-Methyldihydrobotrydial

Cat. No.: B2545304
CAS No.: 117134-21-1
M. Wt: 326.433
InChI Key: VAKKDCDTJWXIKK-ZBLLOSQXSA-N
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Description

O-Methyldihydrobotrydial is a compound produced by the fungus Botrytis squamosa. It is a metabolite that has been isolated and structurally elucidated due to its interesting biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Methyldihydrobotrydial is typically isolated from the culture filtrate of Botrytis squamosa. The fungus is cultured in an onion extract medium at 24°C for 21 days. The culture filtrate is then adsorbed on active charcoal at pH 2.0 with hydrochloric acid and subsequently eluted with acetone. After evaporating the solvent, the residual brown syrup is purified by silica gel chromatography, eluting with benzene. The eluate is then recrystallized from n-hexane to yield this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale isolation from fungal cultures.

Chemical Reactions Analysis

Types of Reactions: O-Methyldihydrobotrydial undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

O-Methyldihydrobotrydial has several scientific research applications:

    Chemistry: It is used as a model compound for studying the chemical behavior of similar metabolites.

    Biology: The compound is studied for its role as a plant growth regulator and its effects on plant physiology.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.

Mechanism of Action

The mechanism of action of O-Methyldihydrobotrydial involves its interaction with specific molecular targets in plants. It acts as a plant growth regulator by influencing various physiological processes. The exact molecular pathways and targets are still under investigation, but it is believed to interact with plant hormones and signaling pathways to exert its effects .

Comparison with Similar Compounds

    Deacetyl-O-methyldihydrobotrydialone: Another metabolite produced by with similar biological activities.

    Dihydrobotrydial: A related compound with structural similarities and comparable biological functions.

Uniqueness: O-Methyldihydrobotrydial is unique due to its specific structural features, such as the presence of a methoxy group and its distinct biological activities. Compared to similar compounds, it has shown unique interactions with plant physiological processes, making it a valuable compound for research .

Properties

IUPAC Name

[(1R,4R,7S,8S,9R,11S,12S)-12-hydroxy-7-methoxy-2,2,4,9-tetramethyl-6-oxatricyclo[6.3.1.04,12]dodecan-11-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O5/c1-10-7-12(23-11(2)19)14-16(3,4)8-17(5)9-22-15(21-6)13(10)18(14,17)20/h10,12-15,20H,7-9H2,1-6H3/t10-,12+,13-,14+,15+,17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKKDCDTJWXIKK-ZBLLOSQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC3(C2(C1C(OC3)OC)O)C)(C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@@]3([C@H]1[C@H](OC[C@]3(CC2(C)C)C)OC)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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